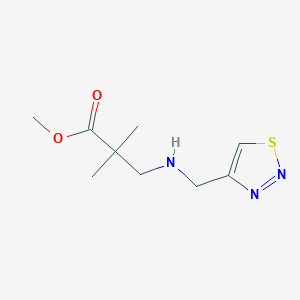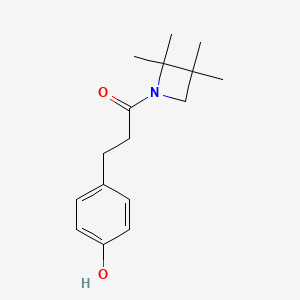![molecular formula C21H24N4O B7648299 N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide, commonly known as NMPA, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. NMPA is a small molecule that belongs to the class of amides and has a molecular weight of 401.5 g/mol.
Wirkmechanismus
The mechanism of action of NMPA involves its interaction with specific molecular targets in cells. NMPA has been shown to bind to the ATP-binding site of the protein kinase B (AKT) and inhibit its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival. In addition, NMPA has been found to inhibit the activity of the nuclear factor-kappaB (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
NMPA has been shown to have various biochemical and physiological effects in cells. In cancer cells, NMPA induces apoptosis and cell cycle arrest by regulating the expression of specific genes involved in these processes. In addition, NMPA has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Furthermore, NMPA has been shown to reduce the production of pro-inflammatory cytokines in immune cells, which contributes to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
NMPA has several advantages for lab experiments, including its small molecular size, high solubility, and stability under various conditions. However, there are some limitations to its use, including its relatively low potency and selectivity for specific molecular targets. In addition, the synthesis of NMPA is a complex and time-consuming process, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research and development of NMPA. One potential direction is the optimization of its chemical structure to improve its potency and selectivity for specific molecular targets. In addition, further studies are needed to investigate the potential therapeutic applications of NMPA in other diseases, such as cardiovascular and metabolic disorders. Furthermore, the development of novel drug delivery systems for NMPA may enhance its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of NMPA involves a multi-step process that includes the reaction of 4-fluoroacetophenone with 4-aminobenzyl alcohol to form 4-[(4-fluorophenyl)methoxy]benzyl alcohol. This intermediate is then reacted with 3-(1-methylpyrazol-4-yl)benzylamine to form N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
NMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, NMPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, NMPA has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, NMPA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15(18-7-9-21(10-8-18)24-16(2)26)22-12-17-5-4-6-19(11-17)20-13-23-25(3)14-20/h4-11,13-15,22H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCAJLNRCBQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)NCC2=CC(=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)
![1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)
![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)
![2,4,5-trifluoro-3-hydroxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7648259.png)
![2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7648271.png)
![(2S)-N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]oxolane-2-carboxamide](/img/structure/B7648277.png)
![3-(3-chloro-4-hydroxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]propanamide](/img/structure/B7648285.png)


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)